1H-pyrazol-3-amine hydrochloride
Overview
Description
1H-pyrazol-3-amine hydrochloride, also known as 3-aminopyrazole hydrochloride, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of organic compounds known as pyrazoles, which are five-membered aromatic rings containing two adjacent nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions. For example, 3-aryl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes can be synthesized via Vilsmeier-Haack cyclization-formylation of different hydrazones generated from acetophenones and 2-hydrazinylpyridine .
Molecular Structure Analysis
The molecular structure of 1H-pyrazol-3-amine consists of a five-membered ring with two adjacent nitrogen atoms (pyrrole-type and pyridine-type) and three carbon atoms . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
1H-pyrazol-3-amine hydrochloride can participate in various chemical reactions, including those involving acylpyrazoles, aminopyrazoles, and bioactivities . For instance, it can serve as a precursor for the synthesis of more complex structures with diverse biological properties.
Physical And Chemical Properties Analysis
Scientific Research Applications
Antitumor, Antifungal, and Antibacterial Properties
- A study by Titi et al. (2020) explored the synthesis of pyrazole derivatives, including 1H-pyrazol-3-amine hydrochloride, and their bioactivities. These compounds were found to have potential antitumor, antifungal, and antibacterial properties, making them significant in pharmacological research (Titi et al., 2020).
Microwave Synthesis for Efficient Production
- Everson et al. (2019) developed a microwave-mediated synthesis method for 1H-pyrazole-5-amines, which is efficient and requires minimal purification. This method is significant for producing these compounds quickly and on different scales, indicating its utility in research and industrial applications (Everson et al., 2019).
Formation of Complexes with Metals
- Research by Lopera et al. (2020) showed that 1H-pyrazole azamacrocycles can form dimeric binuclear Cu2+ complexes, with their organization influenced by the type of hydrocarbon chains connecting the amine groups. This study highlights the potential of 1H-pyrazole derivatives in forming metal complexes, which could be valuable in materials science and catalysis (Lopera et al., 2020).
Application in Drug Discovery
- A 2013 study by Yu et al. focused on the synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. These compounds are promising candidates for drug discovery, demonstrating the role of 1H-pyrazol-3-amine hydrochloride derivatives in developing new pharmaceuticals (Yu et al., 2013).
Energetic Materials and Explosives
- Chuanqiang Li et al. (2016) synthesized a novel energetic material, HCPT, and its salts, incorporating 1H-pyrazol-3-amine hydrochloride. These compounds exhibited excellent thermal stabilities and high positive heats of formation, indicating their potential as high-performance energetic materials (Chuanqiang Li et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.ClH/c4-3-1-2-5-6-3;/h1-2H,(H3,4,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RABLNFZVSVWKEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480055 | |
Record name | 1H-pyrazol-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazol-3-amine hydrochloride | |
CAS RN |
34045-29-9 | |
Record name | 1H-pyrazol-3-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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